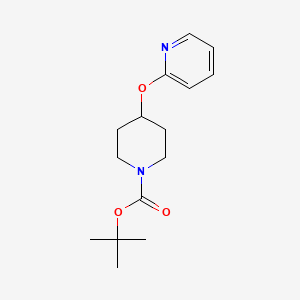

1-Boc-4-(2-pyridyloxy)piperidine

Beschreibung

1-Boc-4-(2-pyridyloxy)piperidine is a Boc (tert-butoxycarbonyl)-protected piperidine derivative featuring a 2-pyridyloxy substituent at the 4-position of the piperidine ring. The Boc group serves as a protective moiety for the secondary amine, enabling controlled functionalization during synthetic workflows.

Eigenschaften

IUPAC Name |

tert-butyl 4-pyridin-2-yloxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-15(2,3)20-14(18)17-10-7-12(8-11-17)19-13-6-4-5-9-16-13/h4-6,9,12H,7-8,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYGIBBFCSCAULH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90619847 | |

| Record name | tert-Butyl 4-[(pyridin-2-yl)oxy]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90619847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313490-35-6 | |

| Record name | tert-Butyl 4-[(pyridin-2-yl)oxy]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90619847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

The synthesis of 1-Boc-4-(2-pyridyloxy)piperidine typically involves the reaction of 4-hydroxypyridine with 1-Boc-piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial production methods for this compound are not widely documented, but the laboratory-scale synthesis provides a foundation for potential scale-up processes. The reaction conditions, such as temperature, solvent, and purification techniques, can be optimized for larger-scale production.

Analyse Chemischer Reaktionen

1-Boc-4-(2-pyridyloxy)piperidine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the pyridyloxy group can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction:

Deprotection: The Boc (tert-butoxycarbonyl) protecting group can be removed under acidic conditions, yielding the free amine.

Common reagents used in these reactions include bases like potassium carbonate, acids for deprotection, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 1-Boc-4-(2-pyridyloxy)piperidine is primarily related to its role as a building block in the synthesis of biologically active molecules. When used in the preparation of enzyme inhibitors, the compound interacts with the active site of the target enzyme, blocking its activity and thereby modulating specific biological pathways . The molecular targets and pathways involved depend on the specific application and the structure of the final synthesized product.

Vergleich Mit ähnlichen Verbindungen

Structural Comparisons

The following table summarizes key structural analogs of 1-Boc-4-(2-pyridyloxy)piperidine, highlighting substituent variations and their implications:

Physicochemical Properties

- Carboxylic acid-containing derivatives (e.g., 1-Boc-4-(3-carboxyphenoxy)piperidine) exhibit enhanced solubility in polar solvents and physiological buffers .

- Stability :

- The Boc group is stable under basic conditions but cleaved by acids. Electron-withdrawing substituents (e.g., bromophenyl) may accelerate deprotection under acidic conditions compared to electron-donating groups (e.g., pyridyloxy) .

Biologische Aktivität

1-Boc-4-(2-pyridyloxy)piperidine is a piperidine derivative characterized by the presence of a 2-pyridyloxy group and a tert-butyloxycarbonyl (Boc) protecting group. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology and cancer research.

- Molecular Formula : C13H18N2O2

- CAS Number : 313490-35-6

This compound is believed to exert its biological effects through several mechanisms:

- Target Interaction : It primarily interacts with various receptors and enzymes involved in cellular signaling pathways, particularly those related to neurogenesis and hypoxia response.

- HIF-1 Modulation : Similar compounds have been shown to activate hypoxia-inducible factor 1 (HIF-1), which plays a critical role in cellular adaptation to low oxygen levels, thus influencing tumor growth and survival .

Neuropharmacological Effects

Research indicates that derivatives of piperidine, including this compound, may enhance cognitive functions and promote neurogenesis. For instance, studies involving related compounds have demonstrated improvements in memory and learning tasks in animal models, suggesting potential applications in treating neurodegenerative diseases .

Anticancer Properties

The modulation of HIF-1 by this compound can lead to the upregulation of genes involved in angiogenesis and cell survival, which are crucial for tumor progression. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells under hypoxic conditions, highlighting its potential as an anticancer agent .

Data Tables

Study 1: Neurogenic Effects

In a study assessing the impact of this compound on neural stem cells (NSCs), researchers observed significant increases in the proliferation of NSCs when treated with this compound. The results indicated a dose-dependent relationship, with higher concentrations leading to more pronounced effects on cell proliferation .

Study 2: Anticancer Efficacy

A separate investigation focused on the anticancer properties of this compound revealed that it effectively reduced the viability of various cancer cell lines. The study highlighted its ability to induce apoptosis through HIF-1 modulation, suggesting its potential as a therapeutic agent against solid tumors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.